N,2,6-Trimethylaniline hydrochloride
Overview
Description
“N,2,6-Trimethylaniline hydrochloride” is a chemical compound with the formula C9H14ClN . It is used in laboratory chemicals and in the synthesis of substances . It is also a precursor to dyes .
Physical And Chemical Properties Analysis
“N,2,6-Trimethylaniline hydrochloride” has a molecular weight of 171.67 . The physical and chemical properties of this compound are not explicitly provided in the search results.Scientific Research Applications
DNA Damage Evaluation
N,2,6-Trimethylaniline hydrochloride's derivatives, such as 2,4,6-trimethylaniline, have been studied for their DNA-damaging effects. A study by Przybojewska demonstrated that 2,4,6-trimethylaniline can cause DNA damage in the bone marrow cells of mice, indicating its genotoxic and potentially carcinogenic properties (Przybojewska, 1997).
Reductive Deamination Research
Research involving derivatives of N,2,6-Trimethylaniline has been conducted to study their chemical reactions, such as the unusual reductive deamination of 2,6-Dibromo-3,4,5-trimethylaniline by alkyl nitrites in N,N-Dimethylformamide. This study by Suzuki et al. contributes to the understanding of organic chemical reactions involving aniline derivatives (Suzuki, Mishina, & Hanafusa, 1978).
Structural Studies
The structural aspects of N,2,6-Trimethylaniline hydrochloride and its derivatives have been explored in studies like the one by Tenon et al., which investigated the dimorphism of N-(3-hydroxysalicylidene)-2,4,6-trimethylaniline. This research contributes to understanding the molecular structure and behavior of these compounds (Tenon, Kodjo, Carles, & Aycard, 1999).
Biochemical Studies
Biochemical studies have looked at compounds such as Trimethylamine N-oxide (TMAO), derived from N,2,6-Trimethylaniline hydrochloride, focusing on its role in biological systems. Ufnal et al.'s study highlights TMAO's involvement in cardiovascular diseases and its biological functions across various organisms (Ufnal, Żądło, & Ostaszewski, 2015).
Thermolysis Studies
Research into the thermal properties of N,2,6-Trimethylaniline hydrochloride derivatives, such as the thermolysis of its nitrate and perchlorate salts, provides insights into their thermal behavior and potential applications. Kapoor et al. studied the thermal decomposition and proposed possible pathways of thermolysis for these compounds (Kapoor, Kapoor, Singh, Singh, & Goel, 2010).
Extraction and Quantification Techniques
Research has also been conducted on techniques for extracting and quantifying derivatives of N,2,6-Trimethylaniline hydrochloride, like the study by Lokhande et al. on the liquid-liquid extraction of palladium(II) with N-n-octylaniline (Lokhande, Anuse, & Chavan, 1998)
Safety And Hazards
“N,2,6-Trimethylaniline hydrochloride” is classified as having acute toxicity, both oral (Category 4) and dermal (Category 4), and inhalation (Category 1). It can cause skin irritation (Category 2) and serious eye irritation (Category 2A). It is harmful if swallowed or in contact with skin, and fatal if inhaled .
properties
IUPAC Name |
N,2,6-trimethylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-5-4-6-8(2)9(7)10-3;/h4-6,10H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWCHKXBXYCETK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589520 | |
Record name | N,2,6-Trimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,6-Trimethylaniline hydrochloride | |
CAS RN |
70522-62-2 | |
Record name | N,2,6-Trimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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